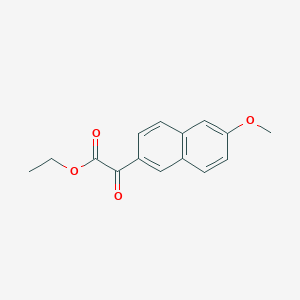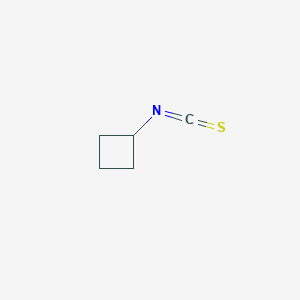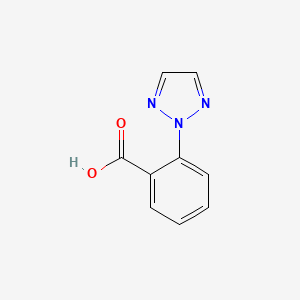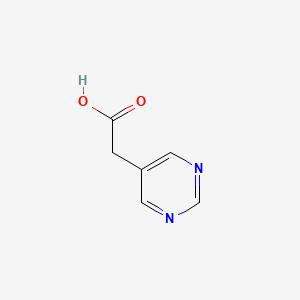
5-Pyrimidineacetic acid
Übersicht
Beschreibung
5-Pyrimidineacetic acid (5PA) is an organic compound derived from the pyrimidine ring system. It is a white crystalline solid that is soluble in water and alcohol. 5PA is a versatile reagent used in a variety of synthetic reactions, including the synthesis of peptides, peptidomimetics, and other bioactive molecules. It is also used in the synthesis of nucleic acid analogs and in the preparation of pharmaceutical intermediates. 5PA has a wide range of applications in biochemistry and biotechnology, and is used in the synthesis of a variety of compounds with potential therapeutic and diagnostic applications.
Wissenschaftliche Forschungsanwendungen
1. Nucleic Acid Research and Chromatography
5-Pyrimidineacetic acid and its derivatives play a crucial role in nucleic acid research. G. R. Wyatt (1951) found that 5-methylcytosine, a pyrimidine derivative, occurs in constant amounts in deoxypentose nucleic acids (DNA) from animals and some plants. This discovery was significant for understanding DNA composition and paved the way for further studies in nucleic acid chromatography (Wyatt, 1951).
2. Electochemical Analysis and Sensor Development
S. D. Bukkitgar and N. Shetti (2016) demonstrated the electrochemical behavior of 5-fluorouracil, a pyrimidine derivative, using voltammetric methods. Their research contributed to developing sensors for selective and sensitive determination of anticancer drugs, highlighting the role of pyrimidine derivatives in analytical chemistry (Bukkitgar & Shetti, 2016).
3. Plant Biology and DNA Metabolism
Research by J. Cherry and R. V. van Huystee (1965) found that pyrimidine derivatives like 5-fluorouracil affect the photoperiodic induction and nucleic acid metabolism in plants. This study is crucial for understanding how pyrimidine derivatives impact plant biology, particularly in terms of DNA synthesis and floral development (Cherry & van Huystee, 1965).
4. Bioactivity and Drug Research
The study of pyrimidine derivatives is also important in drug research. Marcin Stolarczyk et al. (2021) synthesized and evaluated the biological properties of 5-hydroxymethylpyrimidines, highlighting their potential in cancer and antimicrobial therapies. Their research underscores the significance of pyrimidines in developing new pharmaceuticals (Stolarczyk et al., 2021).
5. Fluorinated Pyrimidines in Medicine
W. Gmeiner (2020) reviewed the use of fluorinated pyrimidines, a class of compounds including this compound derivatives, in cancer treatment. This comprehensive review highlights the ongoing research and development of these compounds in personalized medicine, emphasizing their importance in the era of targeted cancer therapies (Gmeiner, 2020)
Wirkmechanismus
Target of Action
Pyrimidines, in general, are integral components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates .
Mode of Action
Pyrimidines, including 5-Pyrimidineacetic acid, are known to interact with their targets, leading to various biochemical changes. These interactions often involve the formation of bonds with other molecules or the disruption of existing bonds, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
This compound likely participates in pyrimidine metabolism, which encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules . Pyrimidine metabolism is dynamic and versatile, affecting a variety of biochemical pathways and their downstream effects. These pathways play crucial roles in cellular functions such as DNA and RNA synthesis, protein synthesis, and phospholipid synthesis .
Pharmacokinetics
They often require intracellular activation, involving several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
These effects can include changes in cellular metabolism, gene expression, and cell signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell .
Biochemische Analyse
Biochemical Properties
5-Pyrimidineacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with pyrimidine salvage enzymes, which are crucial for nucleotide metabolism . These interactions often involve the binding of this compound to the active sites of these enzymes, modulating their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of pyruvate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . This modulation can lead to changes in cellular energy production and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been found to inhibit certain nucleotidases, thereby affecting nucleotide turnover and availability . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain metabolic pathways, while at high doses, it can exhibit toxic effects. For instance, high doses of this compound have been linked to hepatotoxicity and other adverse effects in animal studies . Understanding the dosage thresholds is crucial for its safe application in research and potential therapeutic uses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyrimidine salvage pathway. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect the overall metabolic flux and levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with nucleoside transporters, facilitating its uptake and distribution across cellular compartments . This distribution is essential for its biological activity and effectiveness in modulating cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. It is often localized in the cytoplasm and nucleus, where it can interact with various enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper function within the cell.
Eigenschaften
IUPAC Name |
2-pyrimidin-5-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)1-5-2-7-4-8-3-5/h2-4H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEUMCHKVXTQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614356 | |
| Record name | (Pyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5267-07-2 | |
| Record name | (Pyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrimidin-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5-pyrimidineacetic acid derivatives that contribute to their angiotensin II receptor antagonism?
A1: The provided research paper focuses on novel pyrimidine derivatives, specifically highlighting a structure with a this compound moiety connected to a biphenyl group through a methylene bridge []. While the exact structure-activity relationship (SAR) details for this specific compound are not explicitly provided, the research emphasizes the importance of the substituents attached to the pyrimidine ring and the biphenyl group. These substituents likely influence the molecule's binding affinity and selectivity for angiotensin II receptors. Further research focusing on variations of these substituents would be needed to elucidate the complete SAR and optimize the desired antagonistic activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Phenylbenzoyl)amino]butanoic acid](/img/structure/B1321754.png)
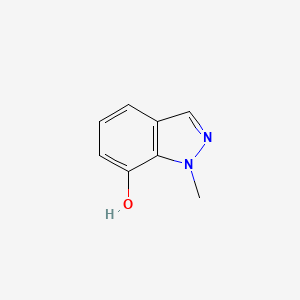
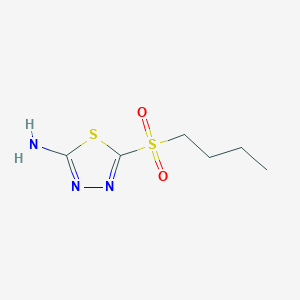

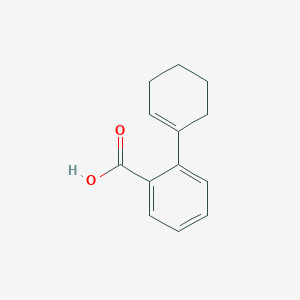
![N-[4-(Acetylamino)phenyl]-4-aminobenzamide](/img/structure/B1321764.png)

